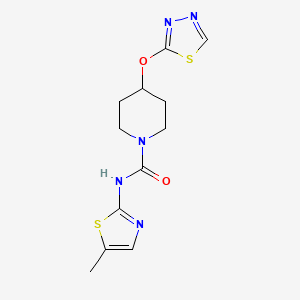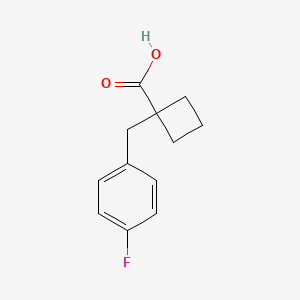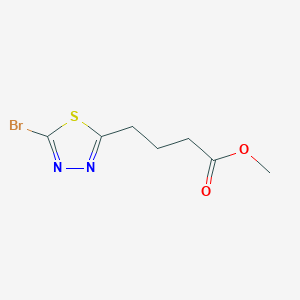
2-(4-ブチルカルボニルオキシ)メチル-5-ブロモ-1,3,4-チアジアゾール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(5-bromo-1,3,4-thiadiazol-2-yl)butanoate is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms. These compounds are known for their diverse pharmacological properties, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer activities .
科学的研究の応用
Methyl 4-(5-bromo-1,3,4-thiadiazol-2-yl)butanoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiadiazole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
将来の方向性
: Sigma-Aldrich: 5-Methyl-1,3,4-thiadiazol-2-ol : Synthesis and biological evaluation of new 1,3,4-thiadiazole derivatives : Design, synthesis, and biological evaluation of 1-(5-(benzylthio …) : 4-Methyl-7-((2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)thio … : Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review
作用機序
Target of Action
It is known that thiadiazole derivatives, which include this compound, have a broad spectrum of biological activities and can interact strongly with biological targets .
Mode of Action
The mesoionic character of the thiadiazole ring allows thiadiazole-containing compounds to cross cellular membranes , which could be a key factor in their interaction with their targets.
Biochemical Pathways
Thiadiazole derivatives are known to exert a broad spectrum of biological activities, suggesting they may affect multiple pathways .
Result of Action
Some thiadiazole derivatives have been shown to display anticancer activities in various in vitro and in vivo models , suggesting potential cytotoxic effects.
生化学分析
Biochemical Properties
Methyl 4-(5-bromo-1,3,4-thiadiazol-2-yl)butanoate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The thiadiazole ring in the compound is a bioisostere of pyrimidine, which allows it to disrupt processes related to DNA replication . This disruption is particularly effective against bacterial and cancer cells. The compound can inhibit the activity of enzymes involved in DNA synthesis, leading to cell cycle arrest and apoptosis . Additionally, the bromine atom in the structure can participate in halogen bonding, further stabilizing its interactions with target biomolecules.
Cellular Effects
Methyl 4-(5-bromo-1,3,4-thiadiazol-2-yl)butanoate has been shown to exert various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can induce oxidative stress in cells, leading to the generation of reactive oxygen species (ROS) and subsequent damage to cellular components . This oxidative stress can trigger apoptosis in cancer cells, making the compound a potential anticancer agent. Furthermore, the compound can alter the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair .
Molecular Mechanism
The molecular mechanism of action of Methyl 4-(5-bromo-1,3,4-thiadiazol-2-yl)butanoate involves several key interactions at the molecular level. The compound can bind to the active sites of enzymes involved in DNA synthesis, inhibiting their activity and preventing DNA replication . This binding is facilitated by the thiadiazole ring, which mimics the structure of pyrimidine bases in DNA. Additionally, the bromine atom can form halogen bonds with amino acid residues in the enzyme’s active site, further stabilizing the interaction . The compound can also induce changes in gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 4-(5-bromo-1,3,4-thiadiazol-2-yl)butanoate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained oxidative stress and apoptosis in cancer cells, highlighting its potential as a therapeutic agent .
Dosage Effects in Animal Models
The effects of Methyl 4-(5-bromo-1,3,4-thiadiazol-2-yl)butanoate vary with different dosages in animal models. At low doses, the compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, the compound can induce toxic effects, including liver and kidney damage . These threshold effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing adverse effects.
Metabolic Pathways
Methyl 4-(5-bromo-1,3,4-thiadiazol-2-yl)butanoate is involved in several metabolic pathways, including those related to its degradation and elimination from the body. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels . The compound’s metabolism can also influence its pharmacokinetics and bioavailability, impacting its overall efficacy and safety.
Transport and Distribution
The transport and distribution of Methyl 4-(5-bromo-1,3,4-thiadiazol-2-yl)butanoate within cells and tissues are critical for its biological activity. The compound can be transported across cellular membranes by specific transporters and binding proteins . Once inside the cell, the compound can localize to various cellular compartments, including the nucleus and mitochondria, where it exerts its effects . The distribution of the compound within tissues can also influence its therapeutic potential and toxicity.
Subcellular Localization
The subcellular localization of Methyl 4-(5-bromo-1,3,4-thiadiazol-2-yl)butanoate is essential for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, the compound can localize to the nucleus, where it interacts with DNA and transcription factors to modulate gene expression . Additionally, the compound can accumulate in the mitochondria, where it induces oxidative stress and apoptosis . The subcellular localization of the compound is a key determinant of its biological effects and therapeutic potential.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(5-bromo-1,3,4-thiadiazol-2-yl)butanoate typically involves the reaction of 5-bromo-1,3,4-thiadiazole with butanoic acid derivatives. One common method involves the use of hydrazonoyl halides, which react with potassium thiocyanate, thiosemicarbazide, or carbon disulfide to form the thiadiazole ring . The reaction conditions often include the use of solvents like ethanol and the presence of catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for thiadiazole derivatives, including methyl 4-(5-bromo-1,3,4-thiadiazol-2-yl)butanoate, often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions
Methyl 4-(5-bromo-1,3,4-thiadiazol-2-yl)butanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the thiadiazole ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms in the thiadiazole ring.
Coupling Reactions: The compound can participate in coupling reactions, such as palladium-catalyzed C-H direct arylation.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazonoyl halides, potassium thiocyanate, thiosemicarbazide, and carbon disulfide . Reaction conditions often involve the use of solvents like ethanol and catalysts such as triethylamine .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiadiazole derivatives, while coupling reactions can produce arylated thiadiazole compounds .
類似化合物との比較
Similar Compounds
- 1,2,3-Thiadiazole
- 1,2,4-Thiadiazole
- 1,2,5-Thiadiazole
- Other 1,3,4-Thiadiazole Derivatives
Uniqueness
Methyl 4-(5-bromo-1,3,4-thiadiazol-2-yl)butanoate is unique due to the presence of the bromine atom in the thiadiazole ring, which can influence its chemical reactivity and biological activity. This compound’s specific structure allows for unique interactions with biological targets, making it a valuable compound for scientific research and potential therapeutic applications .
特性
IUPAC Name |
methyl 4-(5-bromo-1,3,4-thiadiazol-2-yl)butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2S/c1-12-6(11)4-2-3-5-9-10-7(8)13-5/h2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWSQMGWPKMPUQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC1=NN=C(S1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(4-chlorophenoxy)-N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)acetamide;hydrochloride](/img/structure/B2587860.png)
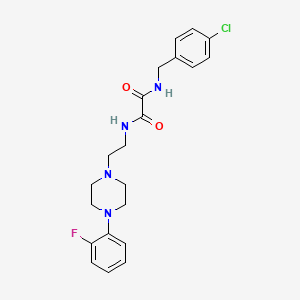
methanone](/img/structure/B2587864.png)
![N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)isoxazole-5-carboxamide](/img/structure/B2587865.png)
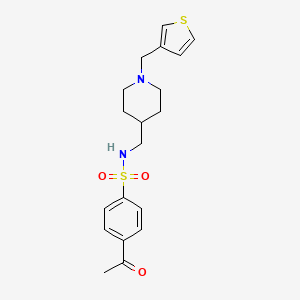

![2-{[1-(Naphthalene-1-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2587871.png)
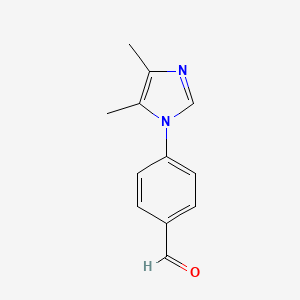
![1-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2587875.png)
![4-Cyclopropyl-6-[4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2587876.png)
![Ethyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2587877.png)

